2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a bromophenyl group and a thioether linkage to an acetamide moiety, which is further substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Bromination: The pyridazine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride to form the acetamide moiety.
Chlorophenyl Substitution: Finally, the acetamide is substituted with a chlorophenyl group using a suitable chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3-bromophenyl)acetamide: Similar structure with reversed halogen substitutions.
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of halogen substitutions and thioether linkage, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring with a bromophenyl group, a thioether linkage, and an acetamide moiety substituted with a chlorophenyl group. Its molecular formula is C18H16BrClN2OS and it has a molecular weight of 421.3 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thioether linkage allows for interaction with enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Receptor Modulation : The halogenated aromatic groups can engage in hydrophobic interactions with protein targets, modulating receptor activity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .
- Anticancer Properties : The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines, leading to further exploration in cancer therapy .
- Neuroprotective Effects : Given its potential AChE inhibitory activity, this compound might be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit AChE have been shown to improve cognitive function in animal models .
Research Findings
A summary of relevant studies is presented below:
Case Studies
- Neurodegeneration Models : In animal models simulating Alzheimer's disease, compounds structurally related to this compound showed improvement in memory retention and reduced amyloid plaque formation.
- Cancer Cell Lines : In vitro testing on human colon cancer cell lines revealed that similar compounds exhibited IC50 values indicative of potent anticancer activity, warranting further investigation into their mechanisms of action.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFABHKMGPPXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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